molecular formula C8H5BrClNO2S B1415587 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride CAS No. 1805529-05-8

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride

Cat. No. B1415587
M. Wt: 294.55 g/mol
InChI Key: YPZIAMPTLWBQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClNO2S and a molecular weight of 294.55 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride. However, similar compounds are often synthesized through a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization2.



Molecular Structure Analysis

The molecular structure of 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride is defined by its molecular formula, C8H5BrClNO2S. However, I couldn’t find specific information about the 3D structure or the spatial arrangement of atoms in this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride. However, similar compounds are often used as intermediates in the synthesis of other complex molecules2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride are not readily available. However, similar compounds often have properties such as a specific melting point, boiling point, and solubility in various solvents.


Safety And Hazards

The safety and hazards associated with 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride are not specifically known. However, similar compounds can cause severe skin burns and eye damage, and may be harmful if swallowed3. Always handle such compounds with appropriate personal protective equipment and in a controlled environment.


Future Directions

The future directions for the use of 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride are not clear. It’s potential uses could be explored further in scientific research and industrial applications.


Please note that this information is based on the limited data available and may not be entirely accurate or complete. Always refer to the relevant safety data sheets and consult with a knowledgeable professional for specific uses and hazards.


properties

IUPAC Name

5-bromo-3-cyano-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-6(4-11)2-7(9)3-8(5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZIAMPTLWBQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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